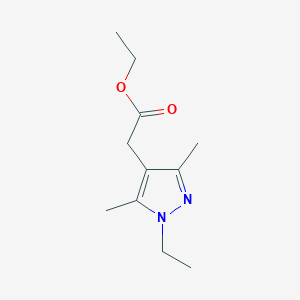![molecular formula C20H20F6N2O2S B2976588 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine CAS No. 873679-81-3](/img/structure/B2976588.png)
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine, also known as BTPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTPS is a piperazine derivative that contains both sulfonyl and trifluoromethyl groups, which contribute to its unique properties. In
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has been used as a tool to study the function of ion channels and receptors in the brain. It has been shown to modulate the activity of various ion channels, including the NMDA receptor, which is involved in learning and memory. In pharmacology, 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has been used as a reference compound for the development of new drugs that target ion channels and receptors. In medicinal chemistry, 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has been used as a scaffold for the design of new compounds with improved properties.
Mechanism of Action
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine acts as a modulator of ion channels and receptors by binding to specific sites on their surface. It has been shown to modulate the activity of various ion channels, including the NMDA receptor, the AMPA receptor, and the GABA receptor. 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has also been shown to modulate the activity of voltage-gated ion channels, such as the sodium and potassium channels. The exact mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine is still under investigation, but it is believed to involve the modulation of ion channel gating and conductance.
Biochemical and Physiological Effects:
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has been shown to have both biochemical and physiological effects. Biochemically, 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. Physiologically, 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has been shown to have anticonvulsant and anxiolytic effects in animal models. 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for ion channels and receptors. It is also relatively stable and easy to handle. However, 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine has some limitations, including its high cost and limited availability. 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine also has some off-target effects, which need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine. One direction is the development of new compounds based on the 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine scaffold with improved properties. Another direction is the investigation of the role of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine in various disease models, including epilepsy, anxiety, and stroke. The development of new tools to study the function of ion channels and receptors in the brain is also an important direction for future research. Overall, 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine is a promising compound with potential applications in various fields, and its study is likely to continue to yield important insights into the function of ion channels and receptors in the brain.
Synthesis Methods
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine involves several steps, including the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with 2,6-dimethylphenylpiperazine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of 1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine.
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F6N2O2S/c1-13-4-3-5-14(2)18(13)27-6-8-28(9-7-27)31(29,30)17-11-15(19(21,22)23)10-16(12-17)20(24,25)26/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRBJFCLYYKAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)
![2-chloro-N-methyl-N-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B2976508.png)

![1-(4-Fluorophenyl)-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2976511.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2976514.png)


![3-Phenyl-7-[3-(trifluoromethyl)phenoxy]-1-indanol](/img/structure/B2976519.png)
![(E)-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2976520.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetamide](/img/structure/B2976522.png)
![2-[(2-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2976524.png)
![Methyl 4-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}phenyl ether](/img/structure/B2976528.png)